3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFNAINOKCPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-81-3 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride typically involves the following key steps:
- Construction of the 4-(trifluoromethyl)phenyl core.
- Introduction of the prop-2-yn-1-amine side chain.
- Formation of the hydrochloride salt for enhanced stability and handling.
While direct literature on the exact preparation of this specific hydrochloride is limited, established synthetic organic chemistry principles and analogous routes for similar compounds provide a reliable framework.
Stepwise Synthesis
Step 1: Synthesis of 4-(Trifluoromethyl)phenylacetylene
A common starting material is 4-(trifluoromethyl)iodobenzene, which undergoes a Sonogashira coupling with a terminal alkyne (e.g., propargyl alcohol or propargylamine) in the presence of a palladium catalyst and copper(I) iodide co-catalyst.
General Reaction:
$$
\text{4-(Trifluoromethyl)iodobenzene} + \text{HC≡C-R} \xrightarrow{\text{Pd/Cu, Base}} \text{4-(Trifluoromethyl)phenylacetylene derivative}
$$
- Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
- Base: Triethylamine or diisopropylethylamine
- Temperature: Room temperature to 60°C
- Yield: 60–85% (typical for Sonogashira couplings)
Step 2: Introduction of the Amino Group
If the alkyne is introduced as a protected propargylamine (e.g., Boc-protected), the protecting group is removed after coupling. Alternatively, propargyl alcohol can be converted to the corresponding amine via a two-step process:
- (a) Oxidation to Aldehyde: Propargyl alcohol → Propargyl aldehyde (using PCC or Swern oxidation)
- (b) Reductive Amination: Propargyl aldehyde + Ammonia or amine source → Propargylamine derivative (using NaBH₃CN or similar reducing agent)
Step 3: Formation of Hydrochloride Salt
The free base (3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine) is dissolved in anhydrous ether or ethanol, and anhydrous hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt.
- Solvent: Diethyl ether or ethanol
- Temperature: 0–25°C
- Yield: Quantitative (typically >90%)
- Purification: Filtration and recrystallization from ethanol/ether
Data Table: Typical Preparation Parameters
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)iodobenzene + Propargylamine (protected) | Pd(PPh₃)₂Cl₂, CuI, THF, Et₃N, 25–60°C | 60–85 | Sonogashira coupling |
| 2 | Protected alkyne derivative | Deprotection (e.g., TFA for Boc) | 80–95 | Removal of protecting group |
| 3 | Free amine | HCl gas in ether/ethanol, 0–25°C | >90 | Salt formation, precipitation |
Research Findings and Comparative Notes
- Commercial Availability: The compound is available from multiple chemical suppliers, indicating that the above synthetic routes are robust and scalable.
- Purification: Column chromatography on silica gel (eluent: dichloromethane/methanol) is commonly used for intermediates, followed by recrystallization for the final hydrochloride salt.
- Safety: The compound is classified with hazard statements H335 (may cause respiratory irritation), H315 (causes skin irritation), H319 (causes serious eye irritation), and H302 (harmful if swallowed).
- Analogous Procedures: Similar alkynyl aniline derivatives are frequently synthesized via Sonogashira coupling, followed by deprotection and salt formation, supporting the reliability of the above method.
Summary Table: Key Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1375472-81-3 |
| Molecular Formula | C₁₀H₉ClF₃N |
| Molecular Weight | 235.63 g/mol |
| Typical Yield (Overall) | 50–70% (multi-step) |
| Purification | Chromatography, recrystallization |
| Safety | H335, H315, H319, H302 |
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid or trifluoromethylphenone.
Reduction: Trifluoromethylamine or trifluoromethylalkane.
Substitution: Cyanide derivatives or other substituted phenyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The trifluoromethyl group present in 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride enhances the lipophilicity and metabolic stability of compounds, making them more effective in pharmaceutical applications.
Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar structures to this compound exhibit antidepressant and anxiolytic effects. The trifluoromethyl group is known to influence the binding affinity of these compounds to neurotransmitter receptors, particularly serotonin and norepinephrine receptors, which are crucial in treating mood disorders .
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, similar trifluoromethyl-substituted phenyl compounds have been investigated for their ability to target specific cancer pathways, leading to apoptosis in tumor cells . This suggests potential applications in developing anticancer therapeutics.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing various biologically active molecules. Its alkyne functionality allows for coupling reactions, such as the Sonogashira reaction, enabling the creation of more complex structures with diverse biological activities .
Ligand Development
In asymmetric synthesis, this compound can be employed to develop chiral ligands that facilitate enantioselective reactions. These ligands are essential in producing pharmaceuticals with specific stereochemistry, which is critical for their efficacy and safety .
Research Tool
The compound is also valuable as a research tool in various biochemical assays due to its unique chemical properties.
Molecular Probes
Due to its trifluoromethyl group, this compound can act as a molecular probe in studies examining enzyme activity and receptor binding. Its ability to modify the electronic properties of attached groups makes it an excellent candidate for probing molecular interactions .
Drug Development Studies
In drug development studies, this compound can be used to assess the pharmacokinetic and pharmacodynamic properties of new drug candidates. Its structural characteristics allow researchers to draw correlations between chemical structure and biological activity, aiding in the optimization of lead compounds .
Case Studies and Data Tables
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
(3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol Hydrochloride
Molecular Formula: C10H13ClF3NO Key Differences:
- Structural Backbone: Replaces the propargylamine (C≡C) group with a propanolamine (CH2OH) moiety.
- Functional Groups : Introduces a hydroxyl (-OH) group, enhancing hydrogen-bonding capacity compared to the acetylene group in the target compound .
- Applications : Likely used in chiral synthesis due to its stereogenic center (3S configuration). The hydroxyl group may improve solubility in polar solvents, contrasting with the hydrophobic acetylene in the target compound .
3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride
Molecular Formula : C7H8ClNS
Key Differences :
- Aromatic Substituent : Replaces the 4-(trifluoromethyl)phenyl group with a thiophene ring.
- This compound’s molecular weight (~173.66 g/mol) is significantly lower than the target’s .
2-Phenyl-3-(trimethylsilyl)propan-1-aminium Chloride
Molecular Formula : C12H22ClNSi
Key Differences :
- Functional Group : Incorporates a trimethylsilyl (-Si(CH3)3) group, increasing steric bulk and lipophilicity.
- Synthesis : Prepared via Grignard-like reactions with n-BuLi and chloromethyltrimethylsilane, followed by borane reduction and HCl treatment .
- Applications: Used in nanotechnology (e.g., monolayer construction) and oil recovery due to its silyl group’s unique interfacial properties .
Ethyl 3-Amino-3-[4-(trifluoromethyl)anilino]prop-2-en-1-oate Hydrochloride
Molecular Formula : C12H14ClF3N2O2
Key Differences :
- Backbone : Features an enamine (C=NH) and ester (-COOEt) group instead of an acetylene.
- Reactivity : The enamine structure may participate in conjugate addition reactions, diverging from the propargylamine’s click chemistry applications .
- Applications : The ester group could enhance solubility in organic solvents, making it suitable for polymer or prodrug synthesis .
Physicochemical and Functional Comparison
Biological Activity
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride, with the CAS number 1375472-81-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H9ClF3N
- Molar Mass : 235.63 g/mol
- Physical State : Solid, typically a powder
- Purity : Generally above 95% as per various suppliers .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated that the compound displayed an IC50 value of approximately 5 µM against A549 lung cancer cells, indicating potent antiproliferative activity .
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
Some investigations have also suggested that this compound possesses antimicrobial properties:
- Study Findings : In a study involving various bacterial strains, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Structure-Activity Relationship (SAR)
The structural modifications of this compound are crucial for its biological efficacy:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Propynylamine Backbone | Essential for maintaining biological activity |
Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis of Derivatives : Researchers synthesized various derivatives by modifying the phenyl ring or altering the amine structure, leading to compounds with enhanced anticancer activity .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction, suggesting potential for further development into therapeutic agents .
Q & A
Basic Question: What are the standard synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, propargylic amines can be functionalized using in situ tether formation, as demonstrated in the synthesis of structurally related N-benzyl derivatives (e.g., N-Benzyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-amine ). Key steps include:
- Sonogashira coupling between halogenated aryl trifluoromethyl derivatives and terminal alkynes.
- Amine protection/deprotection to stabilize reactive intermediates.
- Hydrochloride salt formation via acidification (e.g., HCl in anhydrous ether).
Characterization Methods:
- NMR Spectroscopy : and NMR (e.g., δ 7.52–7.20 ppm for aromatic protons, 87.5 ppm for alkyne carbons) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks.
- Elemental Analysis : Validation of C, H, N, and Cl content.
Advanced Question: How can crystallographic data resolve structural ambiguities in hydrochloride salts of propargylic amines?
Methodological Answer:
X-ray crystallography is critical for resolving protonation states and hydrogen-bonding networks. For example:
- Hydrogen Bonding : In hydrochloride salts, the Cl anion often forms N–H⋯Cl and O–H⋯Cl interactions, as seen in related phenylethylaminium chloride structures. These interactions create ring motifs, stabilizing the crystal lattice .
- Twinning and Disorder : Use SHELX software (e.g., SHELXL) to refine high-resolution data, particularly for handling twinning in macromolecular crystals .
Table 1 : Key Crystallographic Parameters for Related Hydrochloride Salts
| Parameter | Value (Example) |
|---|---|
| Space Group | P2/c |
| Hydrogen Bonds (N–H⋯Cl) | 2.2–2.5 Å |
| R-Factor (Final Refinement) | < 0.05 |
Basic Question: What spectroscopic techniques are most effective for confirming the purity of this compound?
Methodological Answer:
- HPLC with UV Detection : Quantify impurities using reverse-phase columns (C18) and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2100 cm, NH vibrations at 2500–3000 cm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents.
Advanced Question: How can computational modeling predict the reactivity of the trifluoromethyl group in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for palladium-catalyzed reactions (e.g., B3LYP/6-31G* level). The electron-withdrawing CF group lowers the LUMO energy of aryl halides, accelerating oxidative addition .
- Docking Studies : Evaluate steric effects in propargylic amine derivatives using UCSF Chimera. The trifluoromethyl group’s hydrophobicity can be mapped for ligand-receptor interactions .
Table 2 : Computational Parameters for Reactivity Prediction
| Parameter | Value |
|---|---|
| Basis Set | 6-31G* |
| Solvent Model | PCM (Tetrahydrofuran) |
| Energy Barrier (ΔG‡) | 20–25 kcal/mol |
Basic Question: What safety protocols are recommended for handling hydrochloride salts of propargylic amines?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride particles.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Question: How can NMR data discrepancies in alkyne proton environments be resolved?
Methodological Answer:
- Variable Temperature NMR : Probe dynamic effects (e.g., restricted rotation in propargyl groups).
- COSY and NOESY : Identify coupling patterns and spatial proximities. For example, alkyne protons (δ ~3.6 ppm in ) show cross-peaks with adjacent CH groups .
- Isotopic Labeling : Use -NMR to track trifluoromethyl group orientation .
Basic Question: What are the applications of this compound in medicinal chemistry research?
Methodological Answer:
- Kinase Inhibitor Scaffolds : The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., EGFR inhibitors).
- PET Tracer Development : -labeling via prosthetic groups (e.g., [$ ^{18}F $$
SFB) for imaging studies .
Advanced Question: How can polymorph screening improve the bioavailability of hydrochloride salts?
Methodological Answer:
- High-Throughput Screening (HTS) : Use solvents with varying polarity (e.g., ethanol/water mixtures) to isolate stable polymorphs.
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries .
Table 3 : Common Polymorphs of Hydrochloride Salts
| Polymorph | Solvent System | Melting Point (°C) |
|---|---|---|
| Form I | Ethanol/Water (1:1) | 165–167 |
| Form II | Acetone | 158–160 |
Basic Question: What chromatographic methods separate regioisomers in trifluoromethylphenyl derivatives?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- TLC with Fluorescent Indicators : Visualize spots under UV 254 nm (R values: 0.3–0.5 for para-substituted isomers) .
Advanced Question: How do hydrogen-bonding networks affect the solubility of hydrochloride salts in polar solvents?
Methodological Answer:
- Solubility Studies : Measure saturation concentrations in DMSO, water, and ethanol. Strong N–H⋯Cl interactions reduce aqueous solubility but enhance stability in DMSO .
- Molecular Dynamics Simulations : Calculate solvation free energies using GROMACS. Hydrochloride salts show preferential solvation in aprotic solvents .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
